Structural Profiling and Synthetic Methodology of 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery
Structural Profiling and Synthetic Methodology of 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural causality, synthesis mechanics, and application of the 5-aminopyrazole scaffold.
Executive Summary & Structural Causality
As a Senior Application Scientist, I approach the evaluation of 1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS: 618098-21-8) not merely as a chemical intermediate, but as a highly optimized molecular system[1]. The 5-aminopyrazole core is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors and advanced agrochemicals[1].
The strategic placement of two 4-bromophenyl groups at the 1- and 3-positions of the pyrazole ring serves a dual purpose:
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Electronic Modulation: The inductive electron-withdrawing effect of the halogens fine-tunes the pKa of the 5-amino group, optimizing its hydrogen-bond donating capacity.
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Lipophilic Vectoring: The heavy bromine atoms significantly enhance the molecule's lipophilicity (LogP) and provide critical vectors for halogen bonding deep within the hydrophobic pockets of target proteins (e.g., the ATP-binding site of kinases).
Physicochemical Profiling
Understanding the physical parameters of this compound is critical for downstream formulation and synthetic planning. The quantitative data is summarized below[1][2]:
| Property | Value |
| IUPAC Name | 1,3-bis(4-bromophenyl)-1H-pyrazol-5-amine |
| CAS Registry Number | 618098-21-8 |
| Molecular Formula | C₁₅H₁₁Br₂N₃ |
| Molecular Weight | 393.08 g/mol |
| Physical Appearance | Pale yellow to cream color solid |
| Melting Point | 170 - 176 °C |
| Purity Standard | ≥ 95% (typically 97% for analytical grade) |
| SMILES | C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Br |
Pharmacological Application & Binding Mechanics
In pharmaceutical development, 1,3-bis(4-bromophenyl)-1H-pyrazol-5-amine acts as a critical precursor for synthesizing targeted anti-cancer therapies[1]. The unaltered 5-amino group mimics the adenine ring of ATP, allowing it to anchor securely to the hinge region of kinases via hydrogen bonding.
Fig 1: Pharmacological binding pathway of the 5-aminopyrazole scaffold in kinase inhibition.
Synthetic Methodology & Mechanistic Causality
The most versatile and highly regioselective method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with arylhydrazines, as extensively documented in the[3].
Mechanistic Rationale: The reaction initiates with the nucleophilic attack of the more basic, terminal nitrogen of 4-bromophenylhydrazine onto the highly electrophilic carbonyl carbon of 3-(4-bromophenyl)-3-oxopropanenitrile[3]. This forms a transient hydrazone intermediate[3]. Subsequent intramolecular cyclization is driven by the attack of the secondary hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to yield the stable, aromatic 5-aminopyrazole system[3].
Fig 2: Regioselective synthetic mechanism of 1,3-bis(4-bromophenyl)-1H-pyrazol-5-amine.
Step-by-Step Experimental Protocol
To ensure a self-validating and reproducible workflow, adhere to the following laboratory protocol:
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Preparation of Reactants: In an oven-dried 250 mL round-bottom flask, combine 10.0 mmol of 3-(4-bromophenyl)-3-oxopropanenitrile and 10.5 mmol of 4-bromophenylhydrazine hydrochloride. Causality: The slight excess of hydrazine ensures complete consumption of the β-ketonitrile, while the hydrochloride salt provides the necessary acidic catalysis for the initial imine/hydrazone formation.
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Solvent Addition: Suspend the mixture in 50 mL of absolute ethanol.
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Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3). Visual Cue: The solution will transition to a deep yellow color as the hydrazone forms and cyclizes.
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Isolation: Once TLC indicates complete consumption of the starting material, remove the heat and allow the flask to cool to room temperature. Pour the mixture over 100 g of crushed ice while stirring vigorously. A pale yellow to cream-colored precipitate will form[2].
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Purification: Filter the crude solid under a vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual hydrochloride salts, followed by cold ethanol (10 mL). Recrystallize from hot ethanol to yield the pure product.
Analytical Validation (Self-Validating System)
To confirm the structural integrity and purity of the synthesized compound, the following analytical validations must be performed:
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Melting Point Analysis: A sharp melting point between 170–176 °C confirms high purity and correct crystalline lattice formation[2].
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Mass Spectrometry (LC-MS): Due to the presence of two bromine atoms (which exist as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the mass spectrum will display a distinct 1:2:1 isotopic triplet pattern at the molecular ion peaks (M, M+2, M+4) centered around m/z 393. This is a definitive confirmation of the bis-bromo structure.
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¹H-NMR Spectroscopy (DMSO-d₆): Look for a highly shielded singlet around δ 5.5–6.0 ppm corresponding to the C4-H proton of the pyrazole ring. The electron-donating effect of the adjacent 5-amino group causes this characteristic upfield shift. A broad exchangeable singlet integrating to 2H (the -NH₂ group) should also be visible.
References
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Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry (PubMed Central) URL: [Link]
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Title: PubChem Compound Summary for CID 4057035, 1,3-bis(4-bromophenyl)pyrazol-5-amine Source: National Center for Biotechnology Information (PubChem) URL: [Link]
